1-Isobutyl-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by its unique structural features. It contains an isobutyl group at the first position and a methyl group at the third position of the pyrazole ring. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in organic synthesis.
1-Isobutyl-3-methyl-1H-pyrazol-4-amine is classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds that contain two adjacent nitrogen atoms in the ring structure. This classification places 1-isobutyl-3-methyl-1H-pyrazol-4-amine among compounds that are often investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities .
The synthesis of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with isobutylamine. The reaction is generally conducted in an organic solvent such as ethanol or methanol, with heating applied to facilitate the formation of the desired product.
The molecular structure of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine features a pyrazole ring where:
The compound's molecular weight is approximately 170.22 g/mol. The structural formula can be represented as follows:
1-Isobutyl-3-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions:
The reactions typically involve:
The mechanism of action for 1-Isobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific biological targets, such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological effects, which are currently being explored in research settings .
1-Isobutyl-3-methyl-1H-pyrazol-4-amine exhibits the following physical properties:
The chemical properties include:
1-Isobutyl-3-methyl-1H-pyrazol-4-amine has several notable applications:
This compound's diverse applications highlight its importance in both academic research and industrial settings, making it a valuable subject for ongoing studies in chemistry and pharmacology.
The 3-aminopyrazole scaffold is a privileged structure in kinase inhibitor design due to its versatile hydrogen-bonding capacity and planar geometry, which facilitate optimal interactions with the kinase hinge region. The compound 1-Isobutyl-3-methyl-1H-pyrazol-4-amine (C₈H₁₅N₃; CAS 405548-38-1) exemplifies these features with its C4-amino group (-NH₂) and endocyclic nitrogen atoms (N1 and N2) [1] [3] [6]. The C4-amino group acts as a hydrogen-bond donor, while N2 serves as an acceptor, enabling bidentate interactions with conserved kinase residues (e.g., Glu81 and Cys83 in CDK2) [2] [10]. The isobutyl group at N1 and methyl group at C3 provide steric control for hydrophobic pocket occupation, as demonstrated in inhibitors of CDK16 and RET kinases [2] [4].
Table 1: Hydrogen-Bonding Features of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine
Position | Atom | Role in Kinase Binding | Target Kinase Example |
---|---|---|---|
C4 | -NH₂ | Donor to carbonyl backbone | CDK16 hinge region |
N2 | =N- | Acceptor from hinge NH | RET kinase Glu732 |
N1 | -N(R)- | Directs alkyl substituent | Hydrophobic pocket |
This molecular framework balances rigidity and adaptability, allowing the scaffold to maintain binding affinity while accommodating substitutions that enhance selectivity [5] [9].
Regiochemistry in N-alkylated aminopyrazoles critically determines kinase inhibitory potency. For 1-Isobutyl-3-methyl-1H-pyrazol-4-amine, the C4-amine placement is distinct from C5-aminopyrazoles (e.g., 1-isobutyl-5-amino-3-methyl-1H-pyrazole), which alters hydrogen-bonding networks and steric occupancy [7]. In C4-aminopyrazoles, the amine group adjacent to the pyrazole CH positions it deeper within the ATP-binding cleft, as observed in CDK16 inhibitors where the C4-amine forms a critical hydrogen bond with the hinge residue Leu83 [2].
Table 2: Impact of Amine Position on Kinase Binding
Isomer | Amine Position | Binding Consequence | Kinase Affinity Example |
---|---|---|---|
1-Isobutyl-3-methyl-1H-pyrazol-4-amine | C4 | Optimal hinge hydrogen bonding; deep pocket access | CDK16 (EC₅₀ = 33 nM) |
C5-aminopyrazole analogs | C5 | Shallow binding; reduced hinge contact | >10-fold loss in CDK16 potency |
N1-alkylation (e.g., isobutyl vs. methyl) further modulates selectivity by projecting into hydrophobic regions. For instance, the isobutyl group’s branched chain enhances van der Waals contacts with the CDK16 hydrophobic II pocket, unlike linear chains [2] [6]. Regioselective N-acylation studies confirm that modification at N1 (vs. N2) preserves hinge binding, while N2-alkylation disrupts it [7].
The evolution of 3-aminopyrazole inhibitors began with promiscuous scaffolds like compound 1 (N-(1H-pyrazol-3-yl)pyrimidin-4-amine), which inhibited 337/359 kinases due to binding-mode flexibility [2]. Early analogs exhibited "reversed" orientation in kinases like c-Src, where the pyrimidine moiety occupied the front pocket instead of the hydrophobic cleft [2]. This promiscuity limited therapeutic utility but provided template diversity for structural optimization.
Targeted derivatization of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine enabled selective inhibition of understudied kinases:
Table 3: Evolution of Aminopyrazole Kinase Inhibitors
Generation | Example Compound | Key Modification | Selectivity Achievement |
---|---|---|---|
First (Promiscuous) | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | None (parent scaffold) | 337/359 kinases inhibited |
Second (Targeted) | 1-Isobutyl-3-methyl-1H-pyrazol-4-amine derivatives | N1-isobutyl; C3-methyl; C4-amine | CDK16 selective over CDK1/2/4/6 |
Third (Mutation-Adapted) | 8q (RET inhibitor) | C4-linked quinoline | RETᵍ⁸¹⁰ᶜ suppression; IC₅₀ = 9 nM |
This progression underscores how scaffold refinement transformed promiscuous inhibitors into precision tools for the "dark kinome" [2] [4] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4